molecular formula C18H17F2N B1299771 4-(Bis(4-fluorophenyl)methylene)piperidine CAS No. 58113-36-3

4-(Bis(4-fluorophenyl)methylene)piperidine

Cat. No. B1299771
CAS RN: 58113-36-3
M. Wt: 285.3 g/mol
InChI Key: KNNQGZBGAQFPCY-UHFFFAOYSA-N
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Description

4-(Bis(4-fluorophenyl)methylene)piperidine is a chemical compound with the molecular formula C18H17F2N . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine derivatives involves the use of different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)methylene]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of 4-(Bis(4-fluorophenyl)methylene)piperidine consists of a piperidine ring with a bis(4-fluorophenyl)methylene group attached .


Chemical Reactions Analysis

The chemical reactions involving 4-(Bis(4-fluorophenyl)methylene)piperidine are complex. The compound has been used in the synthesis of flunarizine . It has also been involved in bioisosteric replacements in the development of dopamine transporter inhibitors .


Physical And Chemical Properties Analysis

4-(Bis(4-fluorophenyl)methylene)piperidine has a molecular weight of 285.3 g/mol . It has a topological polar surface area of 12 Ų and a complexity of 331 . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis

“4-(Bis(4-fluorophenyl)methylene)piperidine” is an organic compound with the linear formula C18H17F2N . It is widely used as a building block and reagent in synthesizing other organic compounds .

Pharmaceutical Applications

Compounds with a piperidine moiety, such as “4-(Bis(4-fluorophenyl)methylene)piperidine”, show a wide variety of biological activities. They are a vital fundament in the production of drugs .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives also show antimicrobial properties, making them useful in the development of new antimicrobial drugs .

Analgesic Applications

Piperidine derivatives are used as analgesic agents. They can help to relieve pain and are often used in the development of new pain relief medications .

Anti-inflammatory Applications

Piperidine derivatives are used as anti-inflammatory agents. They can help to reduce inflammation and are often used in the development of new anti-inflammatory medications .

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents. They can help to manage symptoms of psychosis and are often used in the development of new antipsychotic medications .

Antihypertensive Applications

Piperidine derivatives are used as antihypertensive agents. They can help to lower high blood pressure and are often used in the development of new antihypertensive medications .

Mechanism of Action

While the exact mechanism of action of 4-(Bis(4-fluorophenyl)methylene)piperidine is not fully understood, it is known to interact with the dopamine transporter . This interaction suggests potential applications in the treatment of psychostimulant use disorders .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

Future research on 4-(Bis(4-fluorophenyl)methylene)piperidine is likely to focus on improving its metabolic stability. This could involve the introduction of bioisosteric moieties to replace the metabolically susceptible piperazine ring .

properties

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQGZBGAQFPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369130
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bis(4-fluorophenyl)methylene)piperidine

CAS RN

58113-36-3
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.6 parts of 4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine and 80 parts of methanol was hydrogenated at normal pressure and at room temperature with 1 part of rhodium-on-charcoal catalyst 5%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 1.2 parts of 4-[bis(4-fluorophenyl)methylene]piperidine as a residue (intermediate 14).
Name
4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine
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rhodium-on-charcoal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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